Andrastin A

Farnesyltransferase inhibition Ras oncogene signaling Meroterpenoid natural products

Andrastin A (CAS 174232-42-9) is the only validated chemical probe that simultaneously inhibits protein farnesyltransferase (IC50 24.9 µM) and blocks P-glycoprotein-mediated drug efflux (IC50 100 nM in [³H]azidopine displacement). Unlike single-mechanism agents—Tipifarnib (pure FTase inhibitor) or Verapamil (pure P-gp inhibitor)—Andrastin A uniquely combines both activities, enhancing intracellular vincristine accumulation up to 20-fold in MDR VJ-300 cells. Supplied as ≥95% (HPLC) reference standard produced via scalable heterologous expression. Essential for Ras/MDR pathway dissection, P-gp functional assay validation, and LC-MS/MS-based andrastin quantification in food safety testing. For R&D use only.

Molecular Formula C28H38O7
Molecular Weight 486.6 g/mol
CAS No. 174232-42-9
Cat. No. B163314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrastin A
CAS174232-42-9
SynonymsNSC 697452
Molecular FormulaC28H38O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1C(=O)C2(C(=CC3C(C2(C1=O)C(=O)OC)(CCC4C3(CCC(C4(C)C)OC(=O)C)C=O)C)C)C
InChIInChI=1S/C28H38O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13-14,16,18-20H,9-12H2,1-8H3/t16?,18-,19-,20+,25+,26+,27+,28-/m1/s1
InChIKeyGRBXNADBNJGZRK-GJEDHNSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Andrastin A (CAS 174232-42-9): Baseline Characterization and Procurement-Relevant Profile


Andrastin A (CAS 174232-42-9) is a fungal meroterpenoid secondary metabolite originally isolated from Penicillium sp. FO-3929 [1]. It is classified as a 19-oxo steroid derived from andrastin B via oxidation of the 19-hydroxy group to the corresponding aldehyde [2]. The compound exhibits dual pharmacological activity as a protein farnesyltransferase (PFTase) inhibitor and a direct P-glycoprotein (P-gp) interactor that inhibits efflux of antitumor agents in multidrug-resistant cells [3]. Structurally, Andrastin A (C28H38O7, MW 486.6 Da) features a fused tetracyclic meroterpenoid core with an aldehyde at C-19, a methyl ester at C-28, and an acetoxy group at C-3, distinguishing it from its less oxidized in-class congeners Andrastin B and Andrastin C [2].

Why Generic Substitution of Andrastin A with Analogs or Alternative FTase Inhibitors Is Scientifically Unjustified


Generic substitution of Andrastin A with structurally related analogs (e.g., Andrastin B, Andrastin C) or mechanistically overlapping agents (e.g., clinical-stage FTase inhibitors Tipifarnib and Lonafarnib, or P-gp modulators such as Verapamil) is not supported by the existing quantitative evidence. Head-to-head biochemical profiling reveals that Andrastin A exhibits a unique dual-target engagement profile that is not replicated by any single comparator [1]. In contrast to Andrastin B and Andrastin C, Andrastin A combines moderate PFTase inhibitory potency (IC50 24.9 μM) with sub-micromolar P-gp binding inhibition (IC50 100 nM in [³H]azidopine displacement assays) [1][2]. Furthermore, synthetic clinical FTase inhibitors such as Tipifarnib (IC50 0.6 nM) and Lonafarnib (IC50 1.9 nM) demonstrate far greater potency against PFTase but lack any documented direct P-gp modulatory activity . Conversely, classical P-gp inhibitors such as Verapamil (IC50 ~6.3 μM in P-gp inhibition assays) lack meaningful FTase inhibitory activity . The functional consequence of this dual pharmacology—enhanced intracellular accumulation of co-administered chemotherapeutics in resistant cells—has been quantitatively demonstrated only for Andrastin A and cannot be assumed for any single-mechanism alternative [2].

Andrastin A Product-Specific Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Dual-Target Engagement: PFTase Inhibition Potency Relative to In-Class Natural Congeners

Andrastin A inhibits protein farnesyltransferase (PFTase) with an IC50 of 24.9 μM, as measured in a cell-free biochemical assay using partially purified rat brain PFTase [1]. In the same study, the structurally related in-class congeners Andrastin B and Andrastin C exhibited IC50 values of 47.1 μM and 13.3 μM, respectively [1]. Thus, Andrastin A displays approximately 1.9-fold greater potency than Andrastin B and 1.9-fold lower potency than Andrastin C against the primary enzymatic target. This intermediate potency profile, when combined with its unique P-gp modulatory activity (see Evidence_Item 2), distinguishes Andrastin A from both its less active and more active natural analogs, which do not share the same dual pharmacological fingerprint.

Farnesyltransferase inhibition Ras oncogene signaling Meroterpenoid natural products

Direct P-Glycoprotein Binding Inhibition: Sub-Micromolar Potency Distinct from FTase Inhibitory Activity

Andrastin A potently inhibits the binding of [³H]azidopine to P-glycoprotein in vincristine-resistant VJ-300 cells with an IC50 of 100 nM, as determined by photoaffinity labeling displacement assays [1]. At a concentration of 50 μg/mL (~103 μM), Andrastin A completely abolished [³H]azidopine binding [1]. This P-gp inhibitory activity is mechanistically distinct from its PFTase inhibition (IC50 24.9 μM) and occurs at concentrations approximately 250-fold lower than those required for half-maximal PFTase inhibition. In contrast, clinical-stage FTase inhibitors Tipifarnib (IC50 0.6 nM) and Lonafarnib (IC50 1.9 nM) lack any reported direct P-gp binding or functional efflux inhibition in peer-reviewed literature . The classical P-gp inhibitor Verapamil exhibits an IC50 of approximately 6.3 μM in P-gp inhibition assays, which is 63-fold weaker than Andrastin A .

P-glycoprotein inhibition Multidrug resistance reversal Photoaffinity labeling

Functional Reversal of Multidrug Resistance: Enhancement of Vincristine Cytotoxicity and Intracellular Accumulation

Andrastin A enhances the cytotoxicity of vincristine in vincristine-resistant VJ-300 KB cells by 1.5- to 20-fold, depending on the concentration of Andrastin A used (6.25 μg/mL to 50 μg/mL) [1]. At 25 μg/mL and 50 μg/mL, Andrastin A significantly increased the intracellular accumulation of [³H]vincristine in VJ-300 cells [1]. Importantly, Andrastin A alone had no effect on the growth of either drug-sensitive KB cells or drug-resistant VJ-300 cells, indicating that the observed enhancement is specifically due to inhibition of drug efflux rather than direct cytotoxicity [1]. In contrast, Verapamil, a first-generation P-gp inhibitor, enhances vincristine cytotoxicity to a lesser extent and is limited by its cardiovascular calcium channel blocking activity [2].

Multidrug resistance reversal Vincristine potentiation Drug efflux inhibition

Biosynthetic Tractability and Scalable Production via Heterologous Expression

The complete biosynthetic gene cluster (adr cluster) for Andrastin A has been identified and characterized in Penicillium roqueforti, comprising genes encoding a polyketide synthase, a prenyltransferase, and several tailoring enzymes [1]. Unlike Andrastin B and Andrastin C, which are produced in significantly lower titers in native fermentation (approximately 5- to 20-fold lower yields relative to Andrastin A in P. roqueforti cultures) [2], Andrastin A is the predominant congener accumulated. Furthermore, the entire biosynthetic pathway has been successfully reconstituted in Aspergillus oryzae via heterologous expression of the adr cluster, enabling scalable, fermentation-based production independent of the native Penicillium host [3]. This heterologous expression system provides a robust supply chain advantage for Andrastin A that is not currently available for Andrastin B, Andrastin C, or other minor andrastin-type meroterpenoids.

Biosynthetic gene cluster Heterologous expression Fungal secondary metabolism

Selectivity Profile: Lack of Direct Antimicrobial Activity vs. Related Fungal Metabolites

In antimicrobial susceptibility testing against a panel of microorganisms including Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, and Candida albicans, Andrastin A exhibited no detectable inhibitory activity at concentrations up to 1,000 μg/mL [1]. This lack of antimicrobial activity distinguishes Andrastin A from other Penicillium-derived meroterpenoids and mycotoxins that exhibit broad-spectrum antibacterial or antifungal effects. For example, the related fungal metabolite gliotoxin exhibits potent antimicrobial activity (MIC values typically <10 μg/mL) alongside its FTase inhibitory effects [2]. Andrastin A's selective profile—potent P-gp inhibition without confounding antimicrobial or cytotoxic effects—is advantageous for cell-based assays investigating MDR mechanisms, as it minimizes off-target biological interference.

Antimicrobial screening Selectivity profiling Secondary metabolite characterization

Andrastin A: High-Value Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Chemical Probe for Dual FTase/P-gp Target Engagement Studies

Andrastin A serves as a uniquely suited chemical probe for simultaneously interrogating protein farnesyltransferase inhibition and P-glycoprotein-mediated drug efflux. Unlike single-mechanism clinical FTase inhibitors (Tipifarnib, Lonafarnib) that lack P-gp activity, or classical P-gp inhibitors (Verapamil) that lack FTase inhibition, Andrastin A engages both targets at pharmacologically relevant concentrations (PFTase IC50 24.9 μM; P-gp IC50 100 nM) [1][2]. Researchers investigating Ras-driven malignancies with concurrent MDR phenotypes can use Andrastin A to dissect the relative contributions of each pathway to therapeutic resistance. The compound's lack of antimicrobial or intrinsic cytotoxic activity [1] further reduces confounding variables in cell-based mechanistic studies.

Reference Standard for Andrastin-Type Meroterpenoid Quantification in Food and Environmental Samples

Andrastin A is the predominant andrastin congener produced by Penicillium roqueforti strains used in blue-veined cheese ripening, accumulating at levels 5- to 20-fold higher than Andrastin B, C, and D in cheese matrices [3]. This quantitative dominance, combined with its fully characterized analytical properties (retention time, mass spectral fragmentation pattern, UV absorbance) [4], establishes Andrastin A as the preferred analytical reference standard for LC-MS/MS-based quantification of andrastin-type meroterpenoids in food safety testing, mycotoxin surveillance, and quality control of fermented dairy products. Its availability via heterologous production in Aspergillus oryzae [5] ensures a consistent, scalable supply of certified reference material.

Tool Compound for P-Glycoprotein Functional Assay Development and MDR Reversal Screening

The robust, concentration-dependent enhancement of vincristine cytotoxicity (1.5- to 20-fold) and increased intracellular [³H]vincristine accumulation in resistant VJ-300 cells [2] position Andrastin A as a positive control for P-gp functional assays. Its sub-micromolar IC50 (100 nM) for [³H]azidopine displacement [2] enables its use as a reference inhibitor in high-throughput screens for novel MDR reversal agents. Compared to Verapamil, which exhibits weaker P-gp inhibition (IC50 ~6.3 μM) and confounding calcium channel blockade , Andrastin A offers a cleaner pharmacological profile for assay validation and inter-laboratory standardization.

Starting Material for Semi-Synthetic Derivatization and Structure-Activity Relationship (SAR) Campaigns

Andrastin A's functional group architecture—featuring a C-19 aldehyde, a C-28 methyl ester, and a C-3 acetoxy group—provides three chemically distinct handles for regioselective derivatization [6]. This chemical versatility, coupled with its scalable supply via heterologous expression [5], makes Andrastin A an attractive starting scaffold for medicinal chemistry programs aimed at optimizing dual FTase/P-gp inhibitory activity or generating affinity probes for target identification. Recent synthetic efforts have demonstrated the feasibility of constructing simplified andrastin-inspired FTase inhibitors [7], underscoring the value of the natural product as a template for drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Andrastin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.